
1-(4-chloro-3-nitrophenyl)-1H-pyrrole
Übersicht
Beschreibung
The compound “1-(4-chloro-3-nitrophenyl)-1H-pyrrole” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound you mentioned has a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms in the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring with a 4-chloro-3-nitrophenyl group attached to one of the carbon atoms. The presence of the nitro group and the chlorine atom would likely have significant effects on the electronic structure and reactivity of the molecule .Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Cells
1-(4-chloro-3-nitrophenyl)-1H-pyrrole has been investigated for its cytotoxic effects. Researchers have designed and synthesized copper (II) complexes with 3-(4-chloro-3-nitrophenyl)thiourea. These complexes were tested against human cancer cell lines (SW480, SW620, PC3) and normal keratinocytes (HaCaT). Notably, complexes 1, 3, 5, 7, and 8 exhibited cytotoxicity against tumor cells in the low micromolar range without affecting normal cells. They induced early apoptosis in cancer cells, especially SW480 and PC3 cells. Additionally, these complexes reduced interleukin-6 (IL-6) concentration in cells .
Enzyme Interaction and Proteome Analysis
Copper (II) ions play a crucial role in enzymatic proteins. These complexes may interact with enzymes, affecting metabolic reactions. For instance, they could influence detoxifying and reactive oxygen species (ROS) scavenging enzymes in tumor cells. Further proteome analysis is essential to understand their precise mechanisms .
Antimicrobial Activity
The cytotoxic effect of copper (II) complexes extends beyond cancer cells. These complexes also exhibit antimicrobial activity against standard and hospital bacterial strains. Investigating their impact on bacterial growth and survival is crucial for potential therapeutic applications .
Chalcone Derivatives and Pharmacological Profile
1-(4-chloro-3-nitrophenyl)-1H-pyrrole belongs to the chalcone derivatives class. Minor structural modifications in chalcones can lead to diverse biological activities. Researchers continue to explore its pharmacological profile, including potential antileishmanial properties .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-4-3-8(7-10(9)13(14)15)12-5-1-2-6-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGIUEDAVLSYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395117 | |
| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383137-76-6 | |
| Record name | 1-(4-chloro-3-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



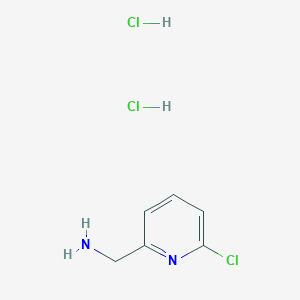
![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)
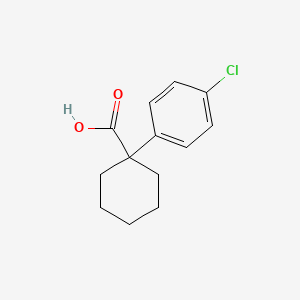
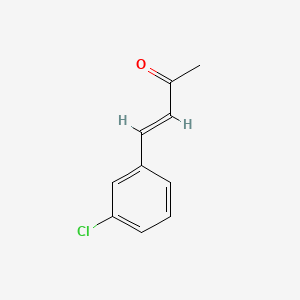
![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)
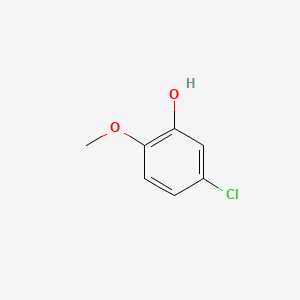
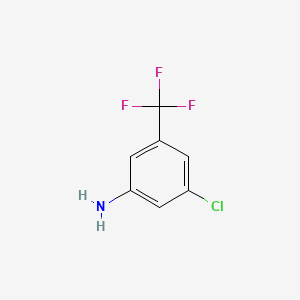
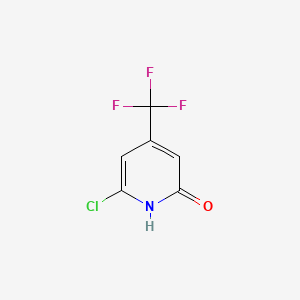

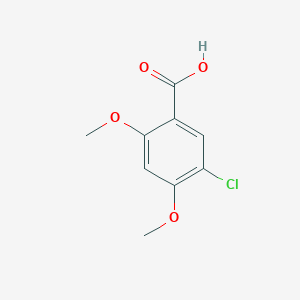
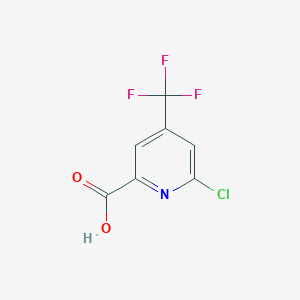
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)
